1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Overview
Description
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a chemical compound with the molecular formula C10H18N4 It is a derivative of piperazine and pyrazole, featuring a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a piperazine ring attached at position 4 of the pyrazole ring
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that the molecular docking study conducted on similar compounds has shown desirable fitting patterns in the active sites of their targets .
Biochemical Pathways
Similar compounds have shown to interact with various biochemical pathways, leading to their pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect oxidative stress levels in cells, which can impact cellular health and function . Additionally, it has been observed to influence the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of DPP-4, inhibiting its activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, this compound has been found to modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on glucose metabolism and inflammatory responses . At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and oxidative stress responses . The compound has been found to affect metabolic flux, leading to changes in metabolite levels. For example, it can increase the levels of certain metabolites involved in the tricarboxylic acid (TCA) cycle, thereby influencing energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization within cells can affect its accumulation and activity, influencing its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing it to these compartments, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperazine. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of piperazine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
Scientific Research Applications
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar structure but with a phenyl group instead of a dimethyl group.
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with an amine group instead of a piperazine ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFJHJWOHLJXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427426 | |
Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001757-60-3 | |
Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.